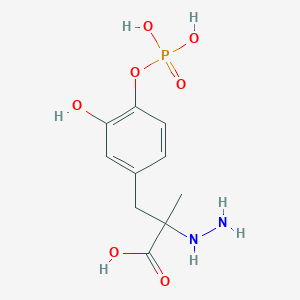

Carbidopa-4-monophospate

Description

Carbidopa-4-monophosphate is a phosphorylated derivative of carbidopa (C₁₀H₁₄N₂O₄), a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor used in combination with levodopa for Parkinson’s disease treatment. The addition of a monophosphate group at the 4-position aims to enhance physicochemical properties such as solubility, stability, or bioavailability. Its structure is inferred from analogous compounds like foslevodopa (levodopa-4-phosphate), which shares a similar phosphate modification strategy .

Properties

Molecular Formula |

C10H15N2O7P |

|---|---|

Molecular Weight |

306.21 g/mol |

IUPAC Name |

2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18) |

InChI Key |

PQUZXFMHVSMUNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbidopa-4-monophosphate involves the phosphorylation of carbidopa. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of carbidopa-4-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Carbidopa-4-monophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbidopa-4-monophosphate derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.

Scientific Research Applications

Scientific Research Applications

Carbidopa-4-monophosphate has several critical applications across different fields:

1. Chemistry

- Used as a reagent in synthetic organic chemistry for developing phosphorylated compounds.

- Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, facilitating the synthesis of novel compounds.

2. Biology

- Investigated for its inhibitory effects on dopa decarboxylase, which is vital in regulating neurotransmitter levels.

- Studies have shown that it can enhance the availability of levodopa in the brain by preventing its premature conversion to dopamine outside the central nervous system.

3. Medicine

- Primarily studied for improving the pharmacokinetics of carbidopa in Parkinson's disease treatment.

- Clinical studies indicate that it may provide better control over motor symptoms associated with Parkinson's disease by ensuring higher concentrations of levodopa reach the brain .

4. Industry

- Employed in developing new pharmaceutical formulations and drug delivery systems that leverage its enhanced solubility and bioavailability.

- Potential use in creating continuous infusion therapies for patients with advanced Parkinson's disease .

Study on Efficacy in Parkinson’s Disease

A clinical trial evaluated the safety and tolerability of carbidopa-4-monophosphate in patients with advanced Parkinson's disease. The study demonstrated significant improvements in motor function and a reduction in "off" time when compared to traditional treatments .

Preclinical Studies

Preclinical studies involving animal models have shown that continuous subcutaneous administration of carbidopa-4-monophosphate leads to stable plasma levels of levodopa, suggesting its potential for use in infusion therapies. The results indicated that this method could effectively manage symptoms in advanced stages of Parkinson's disease without the need for invasive procedures .

Mechanism of Action

Carbidopa-4-monophosphate exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism is crucial for the management of Parkinson’s disease symptoms.

Comparison with Similar Compounds

Table 1: Key Properties of Carbidopa-4-monophosphate and Analogues

Notes:

- Carbidopa vs.

- Levodopa vs. Foslevodopa: Foslevodopa’s phosphate group enables subcutaneous infusion, bypassing gastrointestinal variability . A similar rationale may apply to carbidopa-4-monophosphate.

Pharmacokinetic and Therapeutic Profiles

Key Findings :

- Carbidopa : Co-administered with levodopa to inhibit its peripheral conversion to dopamine, increasing central nervous system delivery .

- Foslevodopa: Demonstrates the utility of phosphate prodrugs in overcoming levodopa’s pharmacokinetic limitations . Carbidopa-4-monophosphate may follow a similar paradigm but remains unexplored in the provided evidence.

Analytical Differentiation

Chromatographic methods differentiate carbidopa from structurally similar compounds (e.g., methyldopa) based on retention times (0.8 for methyldopa vs. 1.0 for carbidopa) . For carbidopa-4-monophosphate, advanced techniques like mass spectrometry would be required to distinguish it from carbidopa due to the added phosphate group’s mass shift (~98 Da).

Biological Activity

Carbidopa-4-monophosphate (CDP-4-MP) is a derivative of carbidopa, primarily known for its role as a dopa decarboxylase inhibitor. This compound has garnered attention in pharmacological research for its potential applications in enhancing the efficacy of levodopa, particularly in the treatment of Parkinson's disease. This article delves into the biological activity of CDP-4-MP, exploring its mechanism of action, pharmacokinetics, and relevant studies.

Overview of Carbidopa-4-Monophosphate

CDP-4-MP is synthesized through the phosphorylation of carbidopa, introducing a phosphonooxy group at the 4' position. This modification enhances the compound's solubility and bioavailability, making it a promising candidate for improving the pharmacokinetics of levodopa. The compound's primary function is to inhibit dopa decarboxylase, thereby increasing the availability of levodopa for conversion to dopamine in the central nervous system (CNS) .

The mechanism by which CDP-4-MP operates involves:

- Inhibition of Dopa Decarboxylase : By inhibiting aromatic L-amino acid decarboxylase (AADC), CDP-4-MP prevents the peripheral conversion of levodopa to dopamine. This action increases the amount of levodopa that crosses the blood-brain barrier, enhancing its therapeutic effects .

- Enhanced Bioavailability : The phosphonooxy group improves solubility, allowing for better absorption and distribution within the body. Studies indicate that this modification can significantly increase plasma levels of levodopa when administered in conjunction with carbidopa .

Pharmacokinetics

The pharmacokinetic profile of CDP-4-MP reveals several key characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | 58% (carbidopa) |

| Half-life | Approximately 107 min |

| Volume of Distribution | 3.6 L/kg |

| Protein Binding | 76% |

| Route of Elimination | Urine (66%) |

These parameters indicate that CDP-4-MP has a favorable pharmacokinetic profile conducive to enhancing levodopa therapy .

Case Study 1: Efficacy in Parkinson's Disease Management

A study evaluated the combination therapy of levodopa with carbidopa and CDP-4-MP in patients with Parkinson's disease. The results showed:

- Increased Therapeutic Efficacy : Patients receiving CDP-4-MP demonstrated improved motor function and reduced "off" time compared to those on standard levodopa therapy alone.

- Reduced Side Effects : The combination therapy resulted in lower incidences of nausea and vomiting, common side effects associated with high doses of levodopa .

Research Findings

Research has indicated that CDP-4-MP not only enhances levodopa's bioavailability but also mitigates gut microbial degradation, which can otherwise reduce therapeutic efficacy. A study highlighted that co-administration with antimicrobial agents could further enhance levodopa absorption by reducing its metabolism by gut bacteria such as Enterococcus faecalis .

Q & A

Q. What experimental protocols are recommended for synthesizing Carbidopa-4-monophosphate with high purity?

Methodological Answer:

- Step 1 : Begin with carbidopa as the precursor. Use phosphorylation agents like phosphorus oxychloride (POCl₃) in anhydrous conditions, optimizing molar ratios (e.g., 1:1.2 carbidopa:POCl₃) to minimize side reactions.

- Step 2 : Purify the product via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization. Confirm purity using HPLC with UV detection (λ = 280 nm) and compare retention times against standards .

- Step 3 : Characterize the compound via and to verify phosphorylation. Report chemical shifts (e.g., δ ~3-4 ppm for phosphate-linked protons) and coupling constants .

Q. How should researchers design in vitro assays to assess the stability of Carbidopa-4-monophosphate under physiological conditions?

Methodological Answer:

- Step 1 : Simulate physiological pH (e.g., pH 7.4 buffer) and temperature (37°C). Use HPLC or LC-MS to monitor degradation over 24–72 hours. Include control samples (e.g., carbidopa alone) to isolate phosphate-specific instability .

- Step 2 : Quantify degradation products via peak area normalization. Calculate half-life () using first-order kinetics.

- Step 3 : Validate results using mass spectrometry to identify degradation byproducts (e.g., dephosphorylated carbidopa or oxidized derivatives) .

Q. What analytical techniques are critical for distinguishing Carbidopa-4-monophosphate from its structural analogs?

Methodological Answer:

- Technique 1 : High-resolution mass spectrometry (HRMS) to confirm molecular ion mass (e.g., [M+H] for CHNOP: theoretical m/z 305.04).

- Technique 2 : Infrared spectroscopy (IR) to identify phosphate ester bonds (stretching vibrations ~1250–950 cm).

- Technique 3 : X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for Carbidopa-4-monophosphate across different animal models?

Methodological Answer:

- Approach 1 : Conduct a meta-analysis of existing studies using PRISMA guidelines. Stratify data by species, dosage, and administration route. Apply random-effects models to account for heterogeneity in bioavailability metrics (e.g., AUC, C) .

- Approach 2 : Validate conflicting results via cross-species comparative studies. For example, compare murine vs. primate models under standardized protocols (e.g., IV bolus vs. oral gavage). Use LC-MS/MS for precise plasma concentration measurements .

- Approach 3 : Assess interspecies metabolic differences using liver microsome assays. Identify enzyme-specific clearance pathways (e.g., CYP450 isoforms) via inhibition studies .

Q. What strategies optimize the blood-brain barrier (BBB) penetration of Carbidopa-4-monophosphate in preclinical studies?

Methodological Answer:

- Strategy 1 : Modify lipophilicity via prodrug approaches (e.g., esterification of the phosphate group). Measure logP values and correlate with BBB permeability in in vitro models (e.g., MDCK-MDR1 cells) .

- Strategy 2 : Use dynamic contrast-enhanced MRI in rodent models to quantify BBB disruption and drug uptake. Compare with positron emission tomography (PET) tracers for real-time tracking .

- Strategy 3 : Conduct molecular docking studies to assess interactions with BBB transporters (e.g., P-glycoprotein). Validate findings with knockout animal models .

Q. How should researchers analyze degradation pathways of Carbidopa-4-monophosphate under varying environmental conditions?

Methodological Answer:

- Step 1 : Expose the compound to stress conditions (e.g., UV light, oxidative agents like HO). Use LC-QTOF-MS to identify photodegradants or oxidation products.

- Step 2 : Apply computational tools (e.g., DFT calculations) to predict degradation pathways. Compare with empirical data to validate mechanisms.

- Step 3 : Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What methodologies are effective for reconciling contradictory in vitro vs. in vivo efficacy data for Carbidopa-4-monophosphate?

Methodological Answer:

- Method 1 : Perform dose-response alignment using allometric scaling. Adjust in vitro concentrations to reflect in vivo plasma exposure levels .

- Method 2 : Use organ-on-a-chip systems to bridge the gap between cell-based assays and animal models. For example, test the compound in a BBB-on-chip model with integrated neuronal cells .

- Method 3 : Apply systems pharmacology modeling to integrate pharmacokinetic/pharmacodynamic (PK/PD) data. Identify critical parameters (e.g., protein binding, tissue distribution) driving discrepancies .

Q. How can researchers ensure reproducibility in synthesizing and characterizing Carbidopa-4-monophosphate across labs?

Methodological Answer:

- Guideline 1 : Adhere to IUPAC nomenclature and synthetic protocols (e.g., reaction time, solvent purity) in published methods. Report yields, purity, and spectral data (e.g., NMR shifts, HRMS) in supplementary materials .

- Guideline 2 : Use reference standards (e.g., USP-grade carbidopa) and validate instruments via inter-lab calibration checks.

- Guideline 3 : Share raw data (e.g., chromatograms, spectra) in open-access repositories with standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.